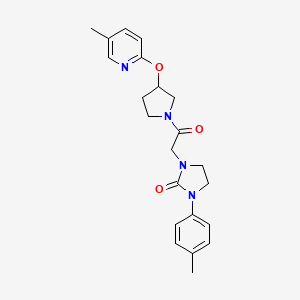

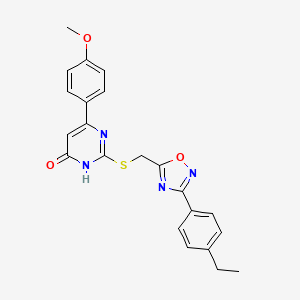

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with several functional groups. It contains a furan ring, an oxadiazole ring, an azetidine ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan, oxadiazole, azetidine, and pyridine rings would all contribute to the three-dimensional structure of the molecule. The electron-donating and withdrawing properties of these rings could also influence the overall electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the furan ring is aromatic and might undergo electrophilic aromatic substitution. The oxadiazole ring might participate in nucleophilic substitution reactions. The azetidine ring, being a strained three-membered ring, might be particularly reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity and influence its boiling and melting points. The different functional groups could also influence its solubility, reactivity, and other chemical properties .Applications De Recherche Scientifique

Photochemical Reactions

The study of photochemical reactions involving furan and oxadiazole derivatives reveals the potential for cycloadduct formation and novel photo-induced acylation pathways. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, both with and without benzophenone as a sensitizer, leads to the formation of tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole. This pathway suggests the compound's utility in synthesizing novel heterocyclic structures through photochemistry (Tsuge, Oe, & Tashiro, 1973).

Pharmaceutical Research

In pharmaceutical research, the compound's structural features, including the azetidine, pyrrolidine, and piperidine derivatives, offer versatility. These structures, including optional substituted furan and oxadiazole moieties, show promise as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, highlighting the compound's potential in drug development with reduced side effects (Habernickel, 2001).

Synthesis and Biological Evaluation

The compound has been involved in the synthesis and biological evaluation of novel pyrazoline derivatives, exhibiting significant antiinflammatory and antibacterial activities. The microwave-assisted synthesis offers advantages in yield, environmental friendliness, and reaction time, demonstrating the compound's role in efficient drug synthesis and its potential as a template for antiinflammatory activity (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Oxadiazole and Furan Derivatives in Drug Development

The therapeutic potential of oxadiazole or furadiazole-containing compounds, including those derived from furan, is vast. These compounds are important in developing new drugs due to their wide range of chemical and biological properties. Oxadiazoles, derived from furan, show significant biological activities, including antibacterial, antitumor, anti-viral, and antioxidant activities. The presence of the oxadiazole nucleus in commercially available drugs underscores the compound's importance in pharmaceuticals (Siwach & Verma, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-15(11-4-1-2-6-16-11)19-8-10(9-19)14-17-13(18-22-14)12-5-3-7-21-12/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADQDBRGORGEHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2737400.png)

![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)

![[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2737410.png)

![3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide](/img/structure/B2737414.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2737415.png)

![N-(2,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2737416.png)